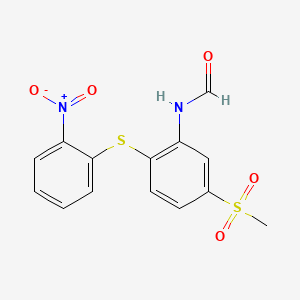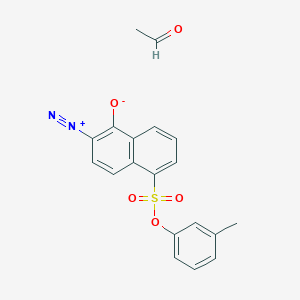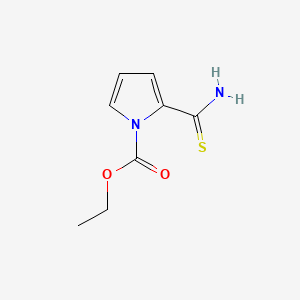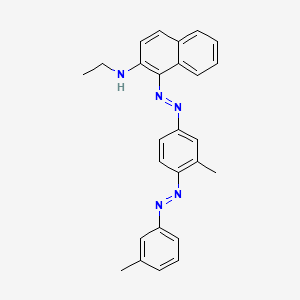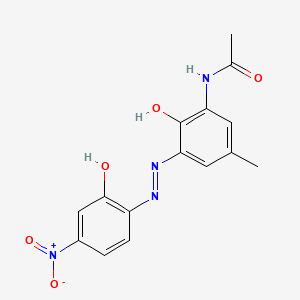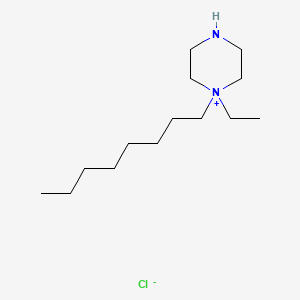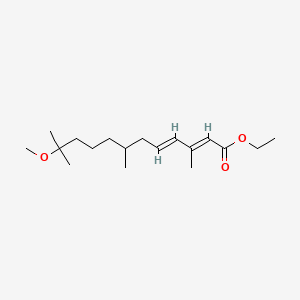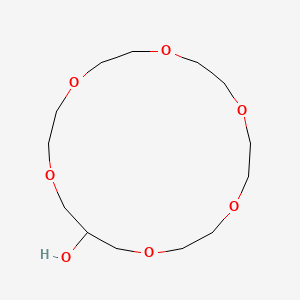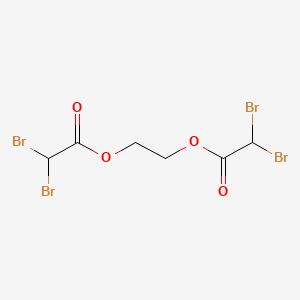![molecular formula C14H26O B12683696 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane CAS No. 94278-44-1](/img/structure/B12683696.png)
8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane: is a chemical compound known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of tert-butyl and methyl groups to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and oxidation can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. It may exhibit properties such as antimicrobial or anticancer activity, which can be further investigated through in vitro and in vivo studies.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The spiro structure may contribute to the stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its application in the formulation of agrochemicals and pharmaceuticals is also of interest.
Mécanisme D'action
The mechanism of action of 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Spiroxamine: A fungicide with a similar spiro structure, used in agriculture to control fungal diseases.
1,4-Dioxaspiro[4.5]decane-2-methanamine: Another spiro compound with applications in chemical synthesis and industrial processes.
Uniqueness: 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane stands out due to its specific tert-butyl and methyl substitutions, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.
Propriétés
Numéro CAS |
94278-44-1 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
8-tert-butyl-3-methyl-1-oxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O/c1-11-9-14(15-10-11)7-5-12(6-8-14)13(2,3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
FHNJABUFDVGIFH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCC(CC2)C(C)(C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




